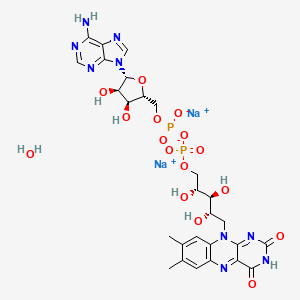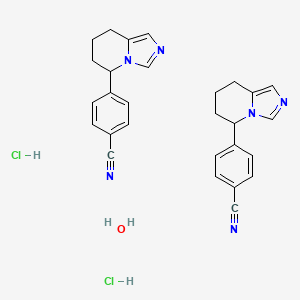
甘氨酰-L-亮氨酸
描述
Glycyl-L-Leucine: is a dipeptide composed of glycine and L-leucine. It is a small molecule with the chemical formula C8H16N2O3 and a molecular weight of 188.22 g/mol
科学研究应用
甘氨酰-L-亮氨酸在科学研究中具有广泛的应用:
作用机制
甘氨酰-L-亮氨酸的作用机制涉及其与体内特定酶和受体的相互作用。 它被二肽酶水解成甘氨酸和L-亮氨酸,然后被利用于各种代谢途径 。 该化合物的效应是通过其调节蛋白质合成和降解的能力来介导的,从而影响细胞功能和信号通路 .
与相似化合物的比较
相似化合物:
- 甘氨酰-L-丙氨酸
- 甘氨酰-L-缬氨酸
- 甘氨酰-L-异亮氨酸
比较: 甘氨酰-L-亮氨酸因其甘氨酸和L-亮氨酸的特定组合而独一无二,这赋予了它独特的生化性质。 与类似二肽相比,甘氨酰-L-亮氨酸具有不同的溶解度曲线和反应性,使其适用于研究和工业中的特定应用 .
生化分析
Biochemical Properties
Glycyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the hydrolysis activities of particulate and cytosol fractions of monkey small intestine . The inhibition was shown to be competitive with leucine used as the representative amino acid .
Cellular Effects
Glycyl-L-leucine has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to stimulate the total sodium efflux in Escherichia coli . This suggests that Glycyl-L-leucine may influence cell function by impacting cell signaling pathways and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of Glycyl-L-leucine change over time in laboratory settings. For instance, it has been observed that the L-leucine production by an L-leucine producing mutant was unstable because strains exhibiting reduced L-leucine productivity appeared during cultivation . This indicates that Glycyl-L-leucine may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Glycyl-L-leucine vary with different dosages in animal models. For instance, L-leucine supplementation was found to be effective in streptozotocin-induced β-cells death but not in diet-induced obesity (DIO) models . This suggests that the effects of Glycyl-L-leucine could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Glycyl-L-leucine is involved in several metabolic pathways. For example, it has been found to regulate the metabolic pathways of Beta-Alanine metabolism, Thiamine metabolism, and Glutathione metabolism . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Glycyl-L-leucine is transported and distributed within cells and tissues. For instance, it has been found that L-Leucine, which is cotransported with sodium across the brush border membrane, significantly stimulated the total sodium efflux . This could include any transporters or binding proteins that Glycyl-L-leucine interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Glycyl-L-leucine and its effects on activity or function are significant. For instance, it has been found that the lysosomal hydrolase cathepsin B in acute pancreatitis is initiated by the lysosomal protease cathepsin B . This could include any targeting signals or post-translational modifications that direct Glycyl-L-leucine to specific compartments or organelles.
准备方法
合成路线和反应条件: 甘氨酰-L-亮氨酸可以通过化学方法合成,该方法涉及亮氨酸与氯乙酰氯的酰化反应,然后进行胺解以得到二肽 。反应条件通常包括使用适当的溶剂和催化剂来促进酰化和胺解步骤。
工业生产方法: 甘氨酰-L-亮氨酸的工业生产通常涉及使用与实验室方法相同原理的大规模化学合成。 该工艺针对更高的产量和纯度进行了优化,使其适用于商业应用 .
化学反应分析
反应类型: 甘氨酰-L-亮氨酸会发生各种化学反应,包括水解、氧化和取代反应 .
常用试剂和条件:
水解: 该反应可由二肽酶等酶催化,这些酶将二肽分解为其组成氨基酸,即甘氨酸和L-亮氨酸.
氧化: 氧化剂可以修饰氨基酸残基,可能改变化合物的性质。
取代: 取代反应可以在氨基或羧基处发生,导致形成不同的衍生物。
相似化合物的比较
- Glycyl-L-Alanine
- Glycyl-L-Valine
- Glycyl-L-Isoleucine
Comparison: Glycyl-L-Leucine is unique due to its specific combination of glycine and L-leucine, which imparts distinct biochemical properties. Compared to similar dipeptides, Glycyl-L-Leucine has a different solubility profile and reactivity, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017040 | |
| Record name | Glycyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
869-19-2 | |
| Record name | Glycyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L97V505GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 235 °C | |
| Record name | Glycylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Glycyl-L-leucine absorbed in the small intestine?
A1: Glycyl-L-leucine uptake in the small intestine occurs through two primary pathways: * Hydrolysis followed by amino acid uptake: The dominant pathway involves the hydrolysis of Glycyl-L-leucine into its constituent amino acids, glycine and leucine, at the brush border membrane by membrane-bound peptidases. [, , , ] Subsequently, these free amino acids are absorbed by sodium-dependent transporters present on enterocytes. [, , ] * Intact peptide transport: A smaller proportion of Glycyl-L-leucine is transported across the intestinal epithelium as an intact dipeptide. [, , , ] This pathway is sodium-independent and involves specialized peptide transporters. [, ] Once inside the enterocyte, the intact dipeptide is hydrolyzed by cytosolic peptidases. []
Q2: Are there differences in Glycyl-L-leucine absorption among species?
A2: Yes, research indicates variations in Glycyl-L-leucine absorption and the activity of Glycyl-L-leucine-hydrolyzing enzymes among different species like monkeys, guinea pigs, rabbits, and rats. [, ]
Q3: Does the age of an animal influence Glycyl-L-leucine absorption?
A3: Yes, studies on guinea pigs have demonstrated an age-dependent change in intestinal absorption of Glycyl-L-leucine. The influx of intact Glycyl-L-leucine was significantly greater in suckling guinea pigs compared to weanlings and adults. [] This suggests a more prominent role of intact peptide transport in younger animals.
Q4: How do other amino acids and peptides interact with Glycyl-L-leucine absorption?
A5: The presence of certain amino acids, like leucine, can competitively inhibit the uptake of Glycyl-L-leucine. [, ] Additionally, research suggests complex interactions between various dipeptides during their absorption in the chick small intestine, resulting in either inhibition or stimulation of uptake. []
Q5: How do disease states affect Glycyl-L-leucine absorption?
A6: In conditions like tropical sprue [], chronic renal failure [, ], and chronic nonspecific enteritis [], altered intestinal function and morphology can significantly impact Glycyl-L-leucine absorption and peptidase activity.
Q6: What is the role of the placenta in Glycyl-L-leucine metabolism?
A7: Human and ovine placental tissues demonstrate dipeptidase activity and can hydrolyze Glycyl-L-leucine. [] This suggests the placenta plays a role in regulating amino acid supply to the fetus, potentially by hydrolyzing dipeptides like Glycyl-L-leucine.
Q7: Which enzymes are primarily responsible for Glycyl-L-leucine hydrolysis?
A8: Various peptidases, primarily located in the brush border membrane and cytosol of intestinal epithelial cells, contribute to Glycyl-L-leucine hydrolysis. [, , ] These include: * Aminopeptidase A: Predominantly found in the brush border, it hydrolyzes α-L-glutamyl-β-naphthylamide. [] * Dipeptidyl peptidase IV: Also located in the brush border, it is involved in releasing Glycyl-L-proline. [, ] * Carboxypeptidases: Contribute to the hydrolysis of peptides like N-carbobenzoxy-L-prolyl-L-alanine. [] * Cytoplasmic dipeptidases: These enzymes, found in the cytosol, further contribute to dipeptide hydrolysis after absorption. [, , ]
Q8: How do factors like pH, temperature, and metal ions influence Glycyl-L-leucine hydrolysis?
A9: * pH: The optimal pH for Glycyl-L-leucine hydrolysis by intestinal peptidases typically falls within the range of 7.4-8.0. [, ] * Temperature: Temperature significantly influences enzyme activity. For instance, Arrhenius plots of Glycyl-L-leucine uptake in monkey intestines show a discontinuity at about 20°C, suggesting a change in the transport mechanism at different temperatures. [] * Metal ions: Certain metal ions, like manganese (Mn) and cobalt (Co), can either inhibit or activate Glycyl-L-leucine hydrolysis depending on the method of enzyme preparation and the specific peptide bond being cleaved. []
Q9: How is the activity of Glycyl-L-leucine-hydrolyzing enzymes regulated?
A10: Multiple regulatory mechanisms control the activity of Glycyl-L-leucine-hydrolyzing enzymes: * Substrate interactions: Products of peptide hydrolysis, such as leucine and glycine, can inhibit Glycyl-L-leucine hydrolysis by competing for the active sites of enzymes. [] This suggests a feedback mechanism for regulating peptide digestion. * Allosteric regulation: Compounds like tributyrin can act as allosteric regulators, altering the conformation and activity of enzymes like alkaline phosphatase, which is also involved in Glycyl-L-leucine hydrolysis. [] * Genetic regulation: Mutations in specific genes, like livR in Salmonella typhimurium, can lead to derepression of transport systems for branched-chain amino acids, including those involved in Glycyl-L-leucine uptake. [, ]
Q10: What is the molecular formula and weight of Glycyl-L-leucine?
A10: The molecular formula of Glycyl-L-leucine is C8H16N2O3, and its molecular weight is 188.23 g/mol.
Q11: What spectroscopic data is available for Glycyl-L-leucine?
A12:
* Infrared (IR) spectroscopy: IR analysis can provide information about the functional groups present in Glycyl-L-leucine, such as amide bonds and carboxylic acid groups. [] * Electrospray ionization mass spectrometry (ESI-MS): ESI-MS can be used to determine the molecular weight and identify fragments of Glycyl-L-leucine. []
Q12: What is known about the stability and degradation of Glycyl-L-leucine?
A13: * Subcritical water degradation: Studies have investigated the degradation kinetics of Glycyl-L-leucine in subcritical water, a green solvent, at elevated temperatures (200–240 °C). [] The results indicate that the degradation follows first-order kinetics, and one of the final products identified is cyclo-(glycyl-L-leucine), suggesting a cyclization reaction. * Gamma irradiation: Gamma irradiation of Glycyl-L-leucine powder results in the formation of stable free radicals, specifically the (CH3)2CCH2 radical, as observed through electron paramagnetic resonance (EPR) spectroscopy. []
Q13: What are the potential applications of Glycyl-L-leucine?
A14: Although not currently used as a therapeutic agent, understanding Glycyl-L-leucine's absorption, metabolism, and interactions with enzymes provides valuable insights for several areas: * Drug design: Knowledge about dipeptide transport mechanisms can inform the development of peptide-based drugs with improved bioavailability and targeted delivery. * Parenteral nutrition: Glycyl-L-leucine, along with other dipeptides, has shown potential as a substrate for parenteral nutrition in humans. [] Efficient utilization of Glycyl-L-leucine in parenteral nutrition formulations could offer advantages over free amino acids. * Food science: Insights into Glycyl-L-leucine's digestibility and interactions with other nutrients contribute to optimizing food formulations for better nutrient absorption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


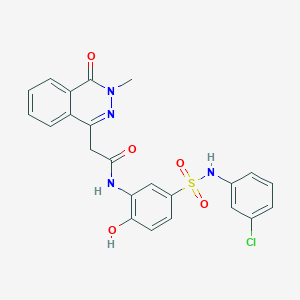


![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
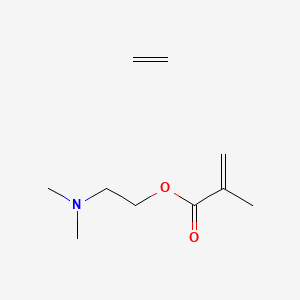


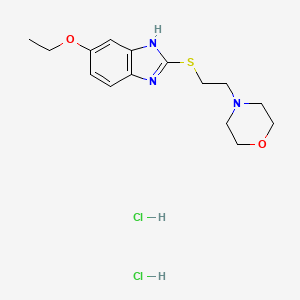
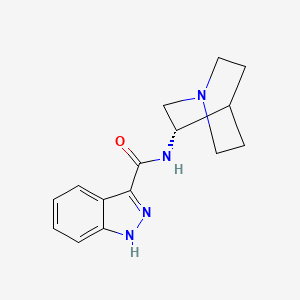
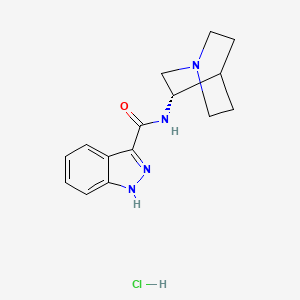
![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
